molecular formula C14H21N5O4S B215286 1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine

1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine

Cat. No. B215286
M. Wt: 355.42 g/mol
InChI Key: MSJMUVBNIHKQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine, also known as NPS-2143, is a small molecule inhibitor that targets the calcium-sensing receptor (CaSR). The CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis and various physiological processes. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and cardiovascular disorders.

Mechanism of Action

1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine works by selectively inhibiting the CaSR, which is a key regulator of calcium homeostasis and various physiological processes. The CaSR is activated by changes in extracellular calcium levels and triggers a cascade of intracellular signaling pathways that regulate cell function. 1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine binds to the CaSR and prevents its activation, leading to a reduction in intracellular calcium signaling and downstream effects.
Biochemical and Physiological Effects:
1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has been shown to have various biochemical and physiological effects. In cancer, 1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has been shown to inhibit cell growth and induce apoptosis by reducing intracellular calcium levels. In osteoporosis, 1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has been shown to increase bone density and reduce bone resorption by inhibiting osteoclast activity. In cardiovascular disorders, 1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has been shown to reduce blood pressure and improve cardiac function by inhibiting smooth muscle contraction and reducing cardiac hypertrophy.

Advantages and Limitations for Lab Experiments

1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has several advantages for lab experiments, including its high selectivity and potency for the CaSR. However, 1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine also has some limitations, including its poor solubility in water and limited bioavailability in vivo. These limitations can be addressed by using appropriate solvents and delivery methods.

Future Directions

There are several future directions for research on 1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine, including:
1. Development of more potent and selective CaSR inhibitors based on the structure of 1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine.
2. Investigation of the role of CaSR in other diseases and conditions, such as diabetes and neurological disorders.
3. Development of novel delivery methods for 1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine to improve its bioavailability and efficacy in vivo.
4. Investigation of the potential synergistic effects of 1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine with other drugs or therapies in the treatment of various diseases.

Synthesis Methods

1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 4-bromopyridine with piperazine to form 4-(1-piperazinyl)pyridine. The resulting compound is then reacted with 3-chloro-4-pyridinesulfonyl chloride to form 4-[3-(4-pyridinyl) sulfonyl]piperazine. Finally, the nitration of this compound using nitric acid and acetic anhydride yields 1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine.

Scientific Research Applications

1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has been shown to inhibit the growth and proliferation of cancer cells by targeting the CaSR. In osteoporosis, 1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has been shown to increase bone density and reduce bone resorption by inhibiting the CaSR. In cardiovascular disorders, 1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has been shown to reduce blood pressure and improve cardiac function by inhibiting the CaSR.

properties

Product Name

1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine

Molecular Formula

C14H21N5O4S

Molecular Weight

355.42 g/mol

IUPAC Name

1-nitro-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine

InChI

InChI=1S/C14H21N5O4S/c20-19(21)17-10-8-16(9-11-17)13-4-5-15-12-14(13)24(22,23)18-6-2-1-3-7-18/h4-5,12H,1-3,6-11H2

InChI Key

MSJMUVBNIHKQSY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)[N+](=O)[O-]

Origin of Product

United States

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